molecular formula C7H7NO3 B1346613 2,6-Dihydroxybenzamide CAS No. 3147-50-0

2,6-Dihydroxybenzamide

Cat. No. B1346613
CAS RN: 3147-50-0
M. Wt: 153.14 g/mol
InChI Key: WFIWHFWPQQSJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dihydroxybenzamide is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.1354 . It is also known by other names such as Benzamide, 2,6-dihydroxy-; γ-Resorcylamide .


Molecular Structure Analysis

The IUPAC Standard InChI for 2,6-Dihydroxybenzamide is InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11) . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,6-Dihydroxybenzamide has a molecular weight of 153.14 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 1. Its Exact Mass is 153.042593085 g/mol and its Monoisotopic Mass is 153.042593085 g/mol. Its Topological Polar Surface Area is 83.6 Ų .

Scientific Research Applications

Analgesic and Anti-inflammatory Effects

2,6-Dihydroxybenzamide derivatives have shown notable analgesic and anti-inflammatory effects. A study by Oskay et al. (1989) investigated various benzanilides, including N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide, for their pain-relieving and anti-inflammatory properties in animal models. They found that some of these compounds exhibited stronger effects than aspirin, highlighting their potential in pain management and inflammation control (Oskay et al., 1989).

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

Lauro et al. (2016) identified a library of 2,3-dihydroxybenzamide-based inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer agents. Through structure-guided modifications, they discovered compounds with substantial inhibitory activities, indicating a potential avenue for developing new therapeutic agents (Lauro et al., 2016).

Antibacterial Activity

2,6-Difluorobenzamides, closely related to 2,6-dihydroxybenzamide, have been extensively explored as antibacterial drugs. Straniero et al. (2023) conducted research on derivatives of this compound, revealing their ability to interfere with bacterial cell division by inhibiting the FtsZ protein, crucial in the division cycle of bacteria. This research suggests potential applications in developing new antibacterial agents (Straniero et al., 2023).

Pesticide Industry Applications

Yang et al. (2018) reported on the efficient production of 2,6-difluorobenzamide, which is extensively used in pesticide industries. This compound, similar in structure to 2,6-dihydroxybenzamide, demonstrates the versatility of such chemicals in agricultural applications (Yang et al., 2018).

Cancer Therapeutics

Liu et al. (2021) synthesized a series of ring-opened dihydroxybenzamides as heat shock protein 90 inhibitors, demonstrating remarkable antiproliferative activity against various cancer cell lines. This research opens new avenues for developing cancer therapeutics based on dihydroxybenzamide structures (Liu et al., 2021).

properties

IUPAC Name

2,6-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIWHFWPQQSJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185376
Record name 2,6-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxybenzamide

CAS RN

3147-50-0
Record name 2,6-Dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .gamma.-Resorcylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dihydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dihydroxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA44TYF9XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of 2,6-dihydroxybenzoate (168 mg, 1.0 mmol) and 2M methylamine in THF (3 mL, 6.0 mmol) in a sealed tube was heated at 100° C. overnight. The reaction mixture was then concentrated under reduced pressure and purified by flash chromatography on silica gel with hexane/ethyl acetate (1:1) to provide the titled compound (67 mg) as white solid. MS (ESI(+)) m/e 168 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 12.57(bs, 2H), 8.82 (bs, 1H), 7.14 (t, J=8.1 Hz 1H), 6.35 (d, J=8.5 Hz, 2H), 2.85(d, J=4.7 Hz, 3H).
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroxybenzamide
Reactant of Route 2
2,6-Dihydroxybenzamide
Reactant of Route 3
2,6-Dihydroxybenzamide
Reactant of Route 4
2,6-Dihydroxybenzamide
Reactant of Route 5
2,6-Dihydroxybenzamide
Reactant of Route 6
2,6-Dihydroxybenzamide

Citations

For This Compound
53
Citations
Z Wang, Y Deng, X Jia - Journal of Applied Polymer Science, 2022 - Wiley Online Library
Poly‐p‐phenyleneterephthalamide (PPTA) is widely used in national defense, military industry, and aerospace. However, with weak compression resistance and twist resistance, …
Number of citations: 0 onlinelibrary.wiley.com
JR Neale, NB Richter, KE Merten, KG Taylor… - Bioorganic & medicinal …, 2009 - Elsevier
In this study a novel bone-targeting agent containing elements of the tricarbonylmethane system of ring A of tetracycline was developed and was shown to bind to the mineral …
Number of citations: 72 www.sciencedirect.com
E Oskay, F Aksu, MI Cingi, K Erol, M Fidan - Journal of pharmaceutical …, 1989 - Elsevier
Analgesic and Anti-inflammatory Effects of Some Benzanilides Page 1 Analgesic and Anti-inflammatory Effects of Some Benzanilides E. OSKAY*~~, F. AKSU*, M. I. CINGI~, K. EROL~, …
Number of citations: 11 www.sciencedirect.com
K Tomino - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Majima’s amino—anilin0~ Nepheny1—p—benzoquinone-imine was prepared by treatment of a mixture of o—aminophenol and aniline with silver oxide and it was found that the …
Number of citations: 1 www.jstage.jst.go.jp
GJ Kapadia, TB Zalucky - Journal of Chromatography A, 1964 - Elsevier
In our previous communicationl we reported color reactions of 4-alkylresorcinols and some naturally occurring phenols with modified Ehrlich reagent. Study of the former compounds …
Number of citations: 4 www.sciencedirect.com
M TAKASAKI, T KONOSHIMA, M KQZUKA… - structure - jlc.jst.go.jp
One hundred and fifteen synthesized mono, di, and trihydroxybenzamide and thiobenzamide derivatives having structures related to euglobals were examined for their inhibitory effects …
Number of citations: 0 jlc.jst.go.jp
H Tanabe - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
These reports suggest that (Ib) should also produce (II) by the action of hydrolyzing agents mentioned above. However, when a suspension of (I) in 19% NaOH solution was heated for 5 …
Number of citations: 4 www.jstage.jst.go.jp
M TAKASAKI, T KONOSHIMA, M KOZUKA… - Biological and …, 1995 - jstage.jst.go.jp
One hundred and fifteen synthesized mono, di, and trihydroxybenzamide and thiobenzamide derivatives having structures related to euglobals were examined for their inhibitory effects …
Number of citations: 14 www.jstage.jst.go.jp
X Fei, BH Mock, TR DeGrado, JQ Wang… - Synthetic …, 2004 - Taylor & Francis
An improved synthesis of [ 11 C]raclopride is reported. The precursor desmethyl‐raclopride was synthesized from 3,5‐dichloro‐2,6‐dimethoxybenzoic acid and (S)‐(−)‐2‐aminoethyl‐1‐…
Number of citations: 44 www.tandfonline.com
P Skála, M Macháček, M Vejsová… - Journal of …, 2009 - Wiley Online Library
Synthesis and antifungal evaluation of hydroxy‐3‐phenyl‐2H‐1,3‐benzoxazine‐2,4(3H)‐diones and their thioanalogs - Skála - 2009 - Journal of Heterocyclic Chemistry - Wiley Online …
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.